3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione 3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2034365-11-0
VCID: VC4711283
InChI: InChI=1S/C13H12BrN3O3/c14-10-4-2-1-3-9(10)12(19)16-6-8(7-16)17-11(18)5-15-13(17)20/h1-4,8H,5-7H2,(H,15,20)
SMILES: C1C(CN1C(=O)C2=CC=CC=C2Br)N3C(=O)CNC3=O
Molecular Formula: C13H12BrN3O3
Molecular Weight: 338.161

3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione

CAS No.: 2034365-11-0

Cat. No.: VC4711283

Molecular Formula: C13H12BrN3O3

Molecular Weight: 338.161

* For research use only. Not for human or veterinary use.

3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione - 2034365-11-0

Specification

CAS No. 2034365-11-0
Molecular Formula C13H12BrN3O3
Molecular Weight 338.161
IUPAC Name 3-[1-(2-bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Standard InChI InChI=1S/C13H12BrN3O3/c14-10-4-2-1-3-9(10)12(19)16-6-8(7-16)17-11(18)5-15-13(17)20/h1-4,8H,5-7H2,(H,15,20)
Standard InChI Key YHWVPTUUFHRNCQ-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC=CC=C2Br)N3C(=O)CNC3=O

Introduction

3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic compound featuring an azetidine ring and an imidazolidine-2,4-dione moiety. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, which are influenced by the presence of a bromobenzoyl group. The synthesis of this compound typically involves multi-step organic reactions, requiring careful control of reaction conditions to achieve high yields and purity.

Synthesis and Characterization

The synthesis of 3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione involves multiple steps, including the formation of the azetidine ring and the introduction of the imidazolidine-2,4-dione structure. The process requires precise control over temperature, solvent choice, and reaction time to ensure high yields and purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for characterization.

Biological Activity and Potential Applications

While the specific biological effects of 3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione are not well-documented, its structural features suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Further studies, including biological assays and molecular docking, would be necessary to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar compounds, such as 3-((1-(4-Bromobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, also feature azetidine rings and are known for their potential in medicinal chemistry. These compounds are often classified as derivatives of oxazolidinones, which are recognized for their antibacterial properties.

CompoundKey FeaturesPotential Applications
3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dioneAzetidine and imidazolidine-2,4-dione moietiesPotential therapeutic agents
3-((1-(4-Bromobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dioneAzetidine and oxazolidine dione moietiesAntibacterial agents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator